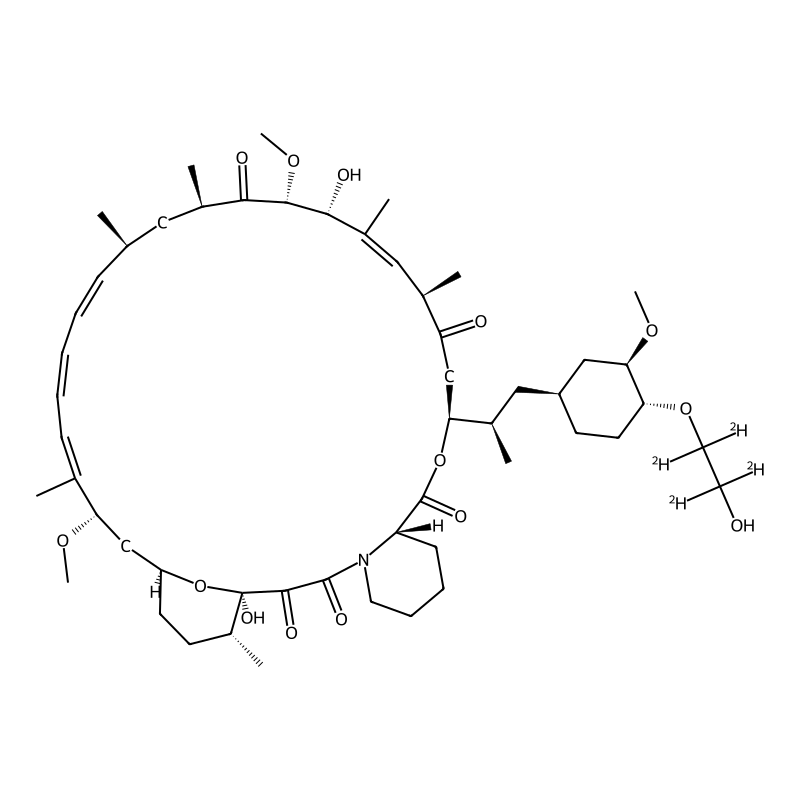Reference Materials
CAS No.:58-28-6
Molecular Formula:C18H23ClN2
Molecular Weight:302.8 g/mol
Availability:
In Stock
CAS No.:50-02-2
Molecular Formula:C22H29FO5
Molecular Weight:392.5 g/mol
Availability:
In Stock
CAS No.:29331-92-8
Molecular Formula:C15H14N2O2
Molecular Weight:254.28 g/mol
Availability:
In Stock
CAS No.:2886-65-9
Molecular Formula:C15H10ClFN2O
Molecular Weight:288.7 g/mol
Availability:
In Stock
CAS No.:1338452-54-2
Molecular Formula:C53H83NO14
Molecular Weight:962.264
Availability:
In Stock
CAS No.:221093-45-4
Molecular Formula:C18H24O2
Molecular Weight:277.4 g/mol
Availability:
In Stock





![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure-2d/800/S1911860.png)